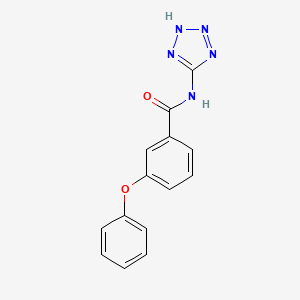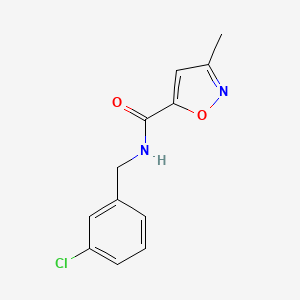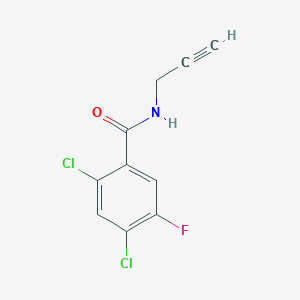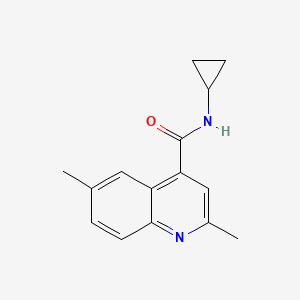![molecular formula C16H18N2O4 B7466016 N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466016.png)
N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide (DMXAA) is a small molecule compound that has been extensively studied for its potential as an anti-cancer agent. It was first isolated from the Australian plant, Duboisia myoporoides, and has since been synthesized in the laboratory for further research. In
Aplicaciones Científicas De Investigación
N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, colon, and breast cancer. This compound has also been studied for its potential use in combination with other cancer therapies, such as radiation therapy and chemotherapy.
Mecanismo De Acción
N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide works by activating the immune system to attack cancer cells. It specifically targets the tumor vasculature, causing the blood vessels to collapse and cutting off the blood supply to the tumor. This leads to tumor necrosis and inhibition of tumor growth. This compound also stimulates the production of cytokines, which are proteins that help regulate the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-α and IL-6, which are involved in the immune response. This compound also activates the NF-κB signaling pathway, which plays a role in inflammation and cell survival. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide in lab experiments is its specificity for tumor vasculature. This allows for targeted therapy and reduces the risk of side effects on healthy tissues. However, this compound has been shown to have limited efficacy in some types of cancer, such as pancreatic cancer. In addition, the mechanism of action of this compound is complex and not fully understood, which can make it difficult to optimize its use in the laboratory.
Direcciones Futuras
There are several future directions for N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide research. One area of interest is the development of combination therapies that can enhance the anti-cancer effects of this compound. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to this compound therapy. Finally, there is interest in exploring the potential use of this compound in other diseases, such as autoimmune disorders, where immune activation may be beneficial.
Conclusion:
This compound is a promising anti-cancer agent that has been extensively studied for its potential in cancer therapy. Its specificity for tumor vasculature and immune activation properties make it an attractive candidate for further research. While there are limitations to its use in the laboratory, ongoing research is exploring new directions for this compound therapy.
Métodos De Síntesis
N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide can be synthesized in the laboratory using a multi-step process. The first step involves the reaction of 3,4-dimethoxybenzyl chloride with methylamine to form N-[(3,4-dimethoxyphenyl)methyl]-N-methylmethanamine. This intermediate is then reacted with 2-pyridinecarboxylic acid to form this compound. The final product can be purified using column chromatography.
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-18(16(20)12-5-4-8-17-15(12)19)10-11-6-7-13(21-2)14(9-11)22-3/h4-9H,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHMKNJRPHGHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)

![N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide](/img/structure/B7465964.png)
![1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7465972.png)
![5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)

![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)

![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)


![3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione](/img/structure/B7466027.png)
![2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7466035.png)